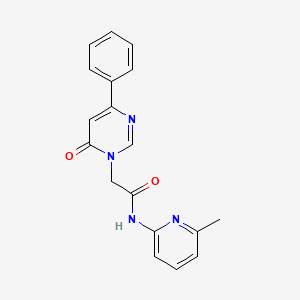

N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

CAS No.: 1058484-55-1

Cat. No.: VC11929171

Molecular Formula: C18H16N4O2

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1058484-55-1 |

|---|---|

| Molecular Formula | C18H16N4O2 |

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |

| Standard InChI | InChI=1S/C18H16N4O2/c1-13-6-5-9-16(20-13)21-17(23)11-22-12-19-15(10-18(22)24)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,20,21,23) |

| Standard InChI Key | YEBRUAHXPDDSNV-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |

Introduction

N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound with a molecular formula of C18H16N4O2 and a molecular weight of 320.3 g/mol . This compound belongs to the class of amides and features a pyrimidine ring, which is a common motif in many biologically active molecules. The presence of both pyridine and phenyl rings suggests potential applications in medicinal chemistry, particularly in drug development.

Synthesis and Preparation

While specific synthesis details for N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide are not readily available, compounds with similar structures often involve multi-step synthetic routes. These routes typically include reactions such as condensation, cyclization, and substitution reactions to form the desired heterocyclic framework.

Research Findings and Future Directions

Research on compounds with similar structures suggests that modifications to the pyrimidine and pyridine rings can significantly affect biological activity. Future studies should focus on synthesizing analogs with varying substituents to explore their potential therapeutic applications. Additionally, investigating the compound's interactions with biological targets could provide insights into its mechanism of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume